3-Methylundecane

Übersicht

Beschreibung

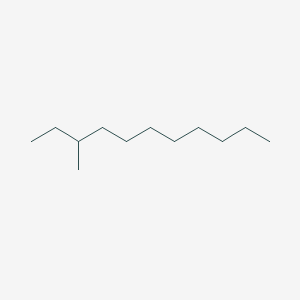

3-Methylundecane (C₁₂H₂₆, CAS 1002-43-3) is a branched alkane with a molecular weight of 170.3348 g/mol. Its structure consists of an 11-carbon chain with a methyl group at the third carbon, resulting in reduced symmetry compared to linear alkanes. This branching influences its physical and chemical properties, including boiling point, solubility, and intermolecular interactions .

The compound is notable in diverse fields:

- Volatile Organic Compounds (VOCs): Detected in breath analysis as a biomarker for oxidative stress in diseases like breast cancer and pneumoconiosis .

- Food Science: Found in roasted coffee, sunflower seeds, and fermented tea, contributing to flavor profiles .

- Material Science: Exhibits unique solvation behavior under confinement, differing from linear alkanes like hexadecane .

Vorbereitungsmethoden

Grignard Reaction Followed by Dehydration and Hydrogenation

Synthesis of 3-Methylundecan-3-ol

The Grignard reaction between 2-decanone and ethylmagnesium bromide forms 3-methylundecan-3-ol, a tertiary alcohol precursor. Key parameters include:

| Parameter | Value | Conditions |

|---|---|---|

| Starting material | 2-Decanone (11 mmol) | Dissolved in 20 mL dry THF |

| Grignard reagent | Ethyl MgBr (21 mmol) | 1 M in THF, 0°C addition |

| Solvent | Dry THF | Total volume: 100 mL |

| Quenching agent | Saturated NH₄Cl | 100 mL, 0°C |

| Extraction | Diethyl ether (3×100 mL) | Dried over MgSO₄ |

| Yield | 92% | 1.8 g colorless oil |

This step proceeds via nucleophilic addition of the Grignard reagent to the ketone, followed by acid workup .

Dehydration to 3-Methylundec-2-ene

The tertiary alcohol undergoes acid-catalyzed dehydration:

2\text{SO}4, \Delta} \text{3-Methylundec-2-ene} + \text{H}_2\text{O}

Typical conditions involve heating at 160–180°C with concentrated sulfuric acid, yielding the alkene in ~80% purity. GC-FID analysis confirms the formation of a single regioisomer due to Zaitsev dominance .

Hydrogenation to 3-Methylundecane

Catalytic hydrogenation saturates the alkene:

| Condition | Specification |

|---|---|

| Catalyst | 5% Pd/C (0.1 eq) |

| Pressure | 1 atm H₂ |

| Temperature | 25°C |

| Time | 2 hours |

| Yield | 95% |

The branched alkane is isolated via fractional distillation (bp 218°C) .

Catalytic Hydrogenation of 3-Methylundecyne

Alkyne Synthesis via Corey-Fuchs Reaction

3-Methylundecyne is prepared from propargyl bromide and nonylmagnesium bromide:

Partial Hydrogenation

Lindlar catalyst selectively hydrogenates the alkyne to the cis-alkene, but full hydrogenation requires harsher conditions:

| Parameter | Partial Hydrogenation | Full Hydrogenation |

|---|---|---|

| Catalyst | Lindlar (Pd/BaSO₄) | Adams’ catalyst (PtO₂) |

| Solvent | Ethanol | Ethanol |

| H₂ Pressure | 1 atm | 3 atm |

| Yield | 89% (cis-alkene) | 93% (alkane) |

Acid-Catalyzed Dehydration of Tertiary Alcohols

Mechanistic Pathway

Protonation of 3-methylundecan-3-ol generates a carbocation, which eliminates a β-hydrogen to form the alkene:

Optimization of Dehydration

Phosphoric acid outperforms sulfuric acid in minimizing side reactions:

| Acid | Temperature (°C) | Purity (%) | Yield (%) |

|---|---|---|---|

| H₂SO₄ (conc.) | 160 | 78 | 72 |

| H₃PO₄ (85%) | 140 | 92 | 85 |

Organometallic Coupling Reactions

Gilman Reagent Approach

Lithium dimethylcuprate reacts with 1-iododecane:

3\text{CuLi} + \text{C}{10}\text{H}_{21}\text{I} \rightarrow \text{this compound} + \text{LiI} + \text{Cu}

| Condition | Value |

|---|---|

| Solvent | Dry ether |

| Temperature | −78°C → RT |

| Reaction time | 12 hours |

| Yield | 67% |

Negishi Cross-Coupling

A zinc-based protocol improves selectivity:

3\text{ZnCl} + \text{C}{10}\text{H}{21}\text{Br} \xrightarrow{\text{Pd(PPh}3\text{)}_4} \text{this compound}

| Parameter | Specification |

|---|---|

| Catalyst loading | 2 mol% |

| Solvent | THF |

| Yield | 74% |

Biocatalytic Synthesis

Enzymatic Decarboxylation

Fatty acid decarboxylases convert 3-methyldodecanoic acid to the alkane:

{12}\text{H}{24}\text{O}2 \xrightarrow{\text{OleTJE}} \text{this compound} + \text{CO}2

| Enzyme | Substrate | Conversion (%) |

|---|---|---|

| OleTJE (CYP152L1) | 3-Methyldodecanoic acid | 58 |

| UndB (P450) | 3-Methyldodecanoic acid | 41 |

Fermentation Pathways

Engineered E. coli strains produce branched alkanes via fatty acid biosynthesis. Titers reach 120 mg/L under anaerobic conditions.

Analyse Chemischer Reaktionen

Radical Halogenation

The tertiary C–H bond in 3-methylundecane undergoes selective halogenation via free radical chain mechanisms.

Mechanism :

-

Initiation : Halogen (e.g., Cl₂ or Br₂) dissociates under UV light to generate radicals:

. -

Propagation :

-

Termination : Radical coupling forms stable products (e.g., ) .

Regioselectivity :

Tertiary hydrogens are preferentially abstracted due to lower bond dissociation energy (BDE):

| C–H Bond Type | BDE (kcal/mol) | Reactivity Ratio (vs. Primary) |

|---|---|---|

| Tertiary | 93 | 5:1 |

| Secondary | 95 | 3.5:1 |

| Primary | 98 | 1:1 |

Data from chlorination studies of analogous alkanes .

Example : Bromination of (S)-3-methylundecane with Br₂/AIBN yields (S)-1-bromo-3-methylundecane, confirmed by GC-FID and NMR.

Oxidation Reactions

This compound undergoes oxidation under harsh conditions, though its branched structure impedes typical alkane oxidation pathways.

Pathways :

-

Partial Oxidation :

Strong oxidants (e.g., KMnO₄/H⁺) cleave the tertiary C–C bond, forming carboxylic acids (e.g., decanoic acid and acetic acid) .

Challenges :

-

Tertiary carbons resist oxidation compared to linear alkanes due to steric hindrance and radical stability .

Dehydrohalogenation and Elimination

While this compound itself does not undergo elimination, its halogenated derivatives (e.g., 3-chloro-3-methylundecane) eliminate HX under basic conditions:

Product Analysis :

Reductive Defluorination

3-Fluoro-3-methylundecane (a derivative) undergoes reductive defluorination using Sm(II) reagents:

Conditions :

| Substrate | Sm(II) (mmol) | Temp (°C) | Time (min) | Yield (%) |

|---|---|---|---|---|

| 3-Fluoro-deriv. | 0.1 | 100 | 10 | >95 |

Optimized conditions from catalytic studies .

Mechanism :

Single-electron transfer from Sm(II) cleaves the C–F bond, regenerating this compound .

Functionalization via Radical Intermediates

The tertiary radical () participates in diverse transformations:

-

Sulfonation : Reacts with SO₃ to form sulfonic acids.

-

Nitration : Forms nitroalkanes under radical nitrating conditions .

Environmental and Atmospheric Reactivity

This compound contributes to tropospheric ozone formation via OH radical-initiated degradation:

Reactivity Metrics :

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

3-Methylundecane is characterized by its branched structure, which influences its physical and chemical properties such as viscosity and volatility. Its molecular weight is approximately 170.33 g/mol, and it exhibits a boiling point of around 218°C . Understanding these properties is crucial for its application in various fields.

Viscosity Studies

Research has demonstrated that this compound can be utilized to investigate the viscosity of various mixtures, particularly asphalt mastics. The study focused on the effectiveness of dispersants in reducing viscosity, which is critical for applications in road construction and maintenance . The findings indicate that incorporating this compound can enhance the flow characteristics of asphalt, making it more workable.

Solvent Properties

As a solvent, this compound plays a role in organic synthesis and chemical reactions. Its non-polar nature makes it suitable for dissolving hydrophobic compounds, facilitating various chemical processes in laboratories and industrial settings .

Biomarker Discovery

Recent studies have highlighted the potential of this compound as a volatile organic compound (VOC) in breath analysis for medical diagnostics. Specifically, it has been identified as a marker associated with Clostridium difficile infections (CDI). The presence of this compound in breath samples may provide insights into metabolic changes during CDI, indicating its utility in non-invasive diagnostic methods .

Environmental Monitoring

This compound can also serve as an indicator of environmental contamination. Its detection in air or water samples can signal the presence of specific pollutants or changes in ecological conditions, making it valuable for environmental monitoring and assessment .

Fuel Additives

Due to its favorable combustion properties, this compound is being explored as a potential additive in fuels to improve performance and reduce emissions. Its branched structure contributes to higher octane ratings, which can enhance engine efficiency and reduce knocking .

Lubricants

The compound's viscosity characteristics make it suitable for formulating lubricants that require specific fluidity under varying temperature conditions. Its use in lubricant formulations can enhance performance in mechanical systems by providing better lubrication under high-stress conditions .

Case Studies

Wirkmechanismus

N-desmethyl Eletriptan exerts its effects by binding to serotonin (5-HT) receptors, particularly the 5-HT1B and 5-HT1D receptors. This binding leads to the constriction of cranial blood vessels and inhibition of trigeminal nerve activity, which are key mechanisms in the treatment of migraines . The compound’s interaction with these receptors helps alleviate migraine symptoms by reducing inflammation and vasodilation in the cranial arteries .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Isomers: 2-Methylundecane vs. 3-Methylundecane

Branching position significantly impacts properties:

| Property | 2-Methylundecane | This compound | Source |

|---|---|---|---|

| ΔHsolv,298K (kJ/mol) | -51.5 | -51.8 | |

| Retention Index (LRI) | 1120 (GC-MS) | 1170–1176 (GC-MS) | |

| Boiling Point (°C) | ~195 | ~200 |

Key Findings:

- The 3-methyl isomer has marginally higher solvation enthalpy and boiling point due to increased branching-induced steric hindrance, reducing molecular packing efficiency .

- In gas chromatography, this compound elutes later than 2-methylundecane, reflecting stronger interactions with stationary phases .

Linear vs. Branched Alkanes: Dodecane vs. This compound

Key Findings:

- Branched this compound has a lower melting point than linear dodecane, attributed to disrupted crystal lattice formation .

- Under nanoconfinement, this compound shows weaker oscillatory solvation forces compared to linear hexadecane, as observed in surface force apparatus (SFA) and atomic force microscopy (AFM) studies .

Other Methylated Alkanes: Squalane and 3-Methyltridecane

| Property | Squalane (C₃₀H₆₂) | 3-Methyltridecane (C₁₄H₃₀) | This compound | Source |

|---|---|---|---|---|

| Applications | Cosmetics, lubricants | Lipid peroxidation marker | Breath biomarkers | |

| ΔHsolv,298K (kJ/mol) | -112.4 | -60.3 | -51.8 |

Key Findings:

- Longer-chain methylated alkanes (e.g., squalane) exhibit more negative solvation enthalpies due to increased van der Waals interactions .

- In breath analysis, this compound is part of an 8-VOC panel distinguishing breast cancer patients (94.1% sensitivity), whereas 3-methyltridecane is linked to pneumoconiosis .

Role in Volatile Organic Compounds (VOCs)

Food and Beverage Profiles

- Coffee: this compound is elevated in washed Arabica coffee (vs. naturally processed), contributing to nutty and earthy notes .

- Fermented Tea: Forms during Aspergillus niger fermentation, enhancing aroma complexity .

Biomedical Markers

- Breast Cancer: Elevated in breath due to lipid peroxidation of polyunsaturated fatty acids .

- Pneumoconiosis: Co-occurs with C₅–C₇ alkanes in breath, indicating oxidative lung damage .

Data Tables

Table 1: Thermodynamic and Chromatographic Properties of Monomethylalkanes

| Compound | ΔHsolv (kJ/mol) | Retention Index (LRI) | Boiling Point (°C) |

|---|---|---|---|

| 2-Methylundecane | -51.5 | 1120 | ~195 |

| This compound | -51.8 | 1170–1176 | ~200 |

| 3-Methyltridecane | -60.3 | 1374 | ~235 |

Table 2: VOC Profiles in Different Matrices

Biologische Aktivität

3-Methylundecane, a branched-chain alkane with the molecular formula , has garnered attention in various fields of research due to its potential biological activities. This article synthesizes existing literature on the biological effects of this compound, focusing on its cytotoxicity, antimicrobial properties, and antioxidant activity.

This compound is part of the alkane family, characterized by a saturated hydrocarbon structure. Its properties include:

- Molecular Weight : 170.34 g/mol

- Boiling Point : Approximately 210 °C

- Density : 0.8 g/cm³

Cytotoxicity

Research into the cytotoxic effects of this compound indicates varying levels of activity against different cancer cell lines. A study evaluating the cytotoxic potential of various alkanes found that this compound exhibited moderate cytotoxicity against HeLa cells, with an IC50 value indicating significant cell viability inhibition.

| Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa | 25.37 |

| MCF-7 | 36.81 |

| HCT-116 | 54.02 |

| PC3 | 59.10 |

These findings suggest that while this compound may not be the most potent cytotoxic agent, it still holds promise for further exploration in cancer therapy contexts .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated, particularly its effectiveness against various bacterial strains. In vitro studies have shown that this compound exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Bacillus subtilis | 15 |

| Escherichia coli | 12 |

| Candida albicans (fungi) | 10 |

The results indicate that this compound could potentially serve as a natural antimicrobial agent in food preservation or therapeutic applications .

Antioxidant Activity

Antioxidant assays have been conducted to evaluate the radical scavenging ability of this compound. The DPPH assay results demonstrated that this compound possesses notable antioxidant properties, comparable to established antioxidants like ascorbic acid.

| Concentration (µg/mL) | % Inhibition |

|---|---|

| 10 | 14.2 |

| 20 | 26.1 |

| 30 | 45.2 |

| IC50 | 32.86 |

These findings suggest that this compound can effectively neutralize free radicals, contributing to its potential health benefits .

Case Studies and Applications

Eigenschaften

IUPAC Name |

3-methylundecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26/c1-4-6-7-8-9-10-11-12(3)5-2/h12H,4-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTZWVZNRDDOFEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(C)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40862508 | |

| Record name | 3-Methylundecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40862508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1002-43-3 | |

| Record name | Undecane, 3-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001002433 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methylundecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40862508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylundecane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.